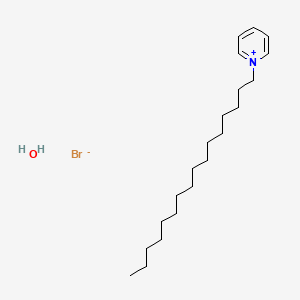

Cetylpyridinium bromide hydrate

Descripción general

Descripción

Métodos De Preparación

Cetylpyridinium bromide hydrate can be synthesized through the reaction of pyridine with cetyl bromide under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, followed by purification steps to isolate the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Thermal Decomposition and Stability

CPB demonstrates stability under standard conditions but undergoes decomposition at elevated temperatures. Key findings include:

-

Decomposition Products : Exposure to fire or extreme heat generates nitrogen oxides (NOₓ) and hydrogen bromide (HBr) .

-

Thermogravimetric Analysis (TGA) : CPB/PVC composites show three weight-loss stages:

Table 1: Thermal Stability Parameters of CPB/PVC Composites

| Temperature Range (°C) | Weight Loss (%) | Major Degradation Products |

|---|---|---|

| 25–110 | 5–8 | H₂O |

| 255–345 | 25–30 | HCl, HBr, NH₃ |

| 350–650 | 60–65 | Carbonaceous volatiles |

Ion Exchange and Adsorption Reactions

CPB’s cationic pyridinium group facilitates ionic interactions with anions and rare earth elements (REEs). Studies on CPB/PVC composites highlight:

-

REEs Adsorption : CPB/PVC achieves a maximum uptake capacity of 182.6 mg/g for REEs (e.g., La³⁺, Ce³⁺) at pH 6.0, following a Langmuir isotherm model .

-

Mechanism : Electrostatic attraction between CPB’s positively charged head and negatively charged REE complexes (e.g., [RE(H₂O)ₙ]³⁺) dominates, with minor contributions from van der Waals forces .

Table 2: Adsorption Efficiency of CPB/PVC for REEs

| REE Ion | Initial Concentration (mg/L) | Uptake Capacity (mg/g) |

|---|---|---|

| La³⁺ | 200 | 182.6 |

| Ce³⁺ | 200 | 175.4 |

| Nd³⁺ | 200 | 168.9 |

Reactivity with Oxidizing Agents

CPB is incompatible with strong oxidizing agents, though specific reaction pathways remain underexplored. Hazard classifications indicate:

-

Hazard Statement H302 : Harmful if swallowed due to potential bromide ion release .

-

Incompatibility : Reactions with oxidizers may generate toxic gases (e.g., Br₂) or exothermic decomposition .

Surface Interactions in Micelle Formation

CPB forms micelles in aqueous solutions, with critical micelle concentration (CMC) influenced by additives:

-

CMC Values :

Table 3: Micellization Parameters of CPB in Aqueous Solutions

| Additive | Concentration (mM) | CMC (mM) | ΔG (kJ/mol) |

|---|---|---|---|

| None (Water) | – | 1.135 | -4.43 |

| NaCl | 6.000 | 0.5585 | -3.33 |

| NaOAc | 5.989 | 0.6306 | -2.85 |

Key Findings and Implications

-

CPB’s thermal decomposition necessitates careful handling in high-temperature applications.

-

Its high REE adsorption capacity positions it as a viable sorbent for resource recovery from electronic waste.

-

Micelle studies inform formulations in drug delivery and detergents, optimizing additive concentrations for desired CMC.

Experimental data and hazard profiles underscore the need for controlled environments when leveraging CPB’s reactive properties .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Overview:

CPB exhibits significant antimicrobial activity against a wide range of bacteria and fungi. Its efficacy makes it a valuable component in disinfectants and antiseptics.

Key Findings:

- Studies have demonstrated that CPB is effective in reducing plaque accumulation and gingival inflammation in orthodontic patients when used as a mouth rinse .

- In a double-blind study, a 0.7% CPB mouth rinse significantly reduced bleeding index scores compared to control groups, highlighting its potential in oral hygiene products .

| Study | Concentration | Effectiveness | Outcome |

|---|---|---|---|

| Hessel et al. (2015) | 0.07% | Significant reduction in bleeding index | Effective for orthodontic patients |

Cosmetic Formulations

Overview:

CPB is widely used in cosmetic products as a conditioning agent due to its antimicrobial properties.

Applications:

- It enhances the texture of hair and skin formulations, providing both conditioning and preservative effects.

- CPB's ability to inhibit microbial growth improves the safety and longevity of cosmetic products.

Pharmaceutical Applications

Overview:

In pharmaceuticals, CPB serves as a stabilizer and preservative in various formulations.

Research Insights:

- A study indicated that CPB can be utilized in sustained-release tablets for buccal drug delivery, enhancing retention time and therapeutic efficacy .

- Its role as an antimicrobial agent also extends to topical formulations, where it helps prevent infections.

| Application | Formulation Type | Benefit |

|---|---|---|

| Sustained-release tablets | Buccal delivery | Prolonged therapeutic effect |

| Topical antiseptics | Creams and gels | Prevents infection |

Surface Active Agents

Overview:

CPB's surfactant properties make it useful in cleaning products.

Functionality:

- It improves the wetting and spreading of formulations on surfaces, enhancing cleaning efficacy.

- Research has shown that CPB can be combined with other agents to optimize cleaning solutions for various applications.

Environmental Applications

Overview:

Recent studies have explored the use of CPB in environmental science, particularly in extracting rare earth elements (REEs).

Case Study:

- A novel sorbent composed of CPB and polyvinyl chloride was developed for the extraction of REEs from chloride solutions, demonstrating its utility beyond traditional applications .

Research and Development

Overview:

CPB is frequently employed in laboratory settings for various research purposes.

Applications:

Mecanismo De Acción

The mechanism of action of cetylpyridinium bromide hydrate involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of bacterial membranes . Additionally, it inhibits the production of virulence factors by pathogenic bacteria, further enhancing its antiseptic properties .

Comparación Con Compuestos Similares

Cetylpyridinium bromide hydrate is similar to other quaternary ammonium compounds such as cetylpyridinium chloride and hexadecyltrimethylammonium bromide. it is unique in its specific applications and effectiveness in oral care products. Similar compounds include:

Cetylpyridinium chloride: Commonly used in mouthwashes and lozenges for its antiseptic properties.

Hexadecyltrimethylammonium bromide: Used as a surfactant and in various industrial applications.

This compound stands out due to its specific formulation and effectiveness in reducing dental plaque and gingivitis .

Actividad Biológica

Cetylpyridinium bromide hydrate (CPB) is a quaternary ammonium compound widely recognized for its surfactant properties and biological activities. This article delves into its biological effects, including antimicrobial, immunomodulatory, and cytotoxic activities, supported by relevant research findings and data.

Chemical Structure and Properties

Cetylpyridinium bromide (CPB) is a cationic surfactant with the molecular formula CHNBr. It features a long hydrophobic alkyl chain (cetyl) attached to a pyridinium ring, which contributes to its surfactant and antimicrobial properties. The critical micelle concentration (CMC) of CPB is approximately 0.0009–0.0011 M, indicating its efficiency as a surfactant in various applications .

Antimicrobial Activity

CPB exhibits significant antimicrobial activity against a range of microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. The effectiveness of CPB in preventing dental plaque formation and reducing gingivitis has been well-documented . Recent studies have highlighted its role in combination therapies, enhancing the efficacy of antibiotics like levofloxacin through micelle formation, which improves drug solubility and bioavailability .

Summary of Antimicrobial Studies

| Microorganism | Effectiveness | Mechanism |

|---|---|---|

| Staphylococcus aureus | High | Membrane disruption |

| Escherichia coli | Moderate | Membrane lysis |

| Candida albicans | Moderate | Disruption of cell integrity |

Immunomodulatory Effects

Recent investigations have revealed that CPB can influence immune responses. For instance, polysaccharides precipitated with CPB from Porphyridium cruentum were shown to induce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse macrophages (RAW 264.7) cells . This suggests potential applications in enhancing immune responses without triggering hypersensitivity.

Cytotoxicity Studies

CPB's cytotoxic effects have been evaluated across various cancer cell lines. The IC values indicate varying levels of cytotoxicity against different types of cancer cells:

| Cell Line | IC (µg/mL) |

|---|---|

| Colorectal carcinoma | 2311.20 |

| Human leukemia | 1676.74 |

| Breast cancer | 1089.63 |

| Lung cancer | 5498.14 |

| Gingival fibroblasts | 5022.55 |

These findings indicate that while CPB may have moderate cytotoxic effects on certain cancer cell lines, its safety profile needs careful consideration due to potential toxicity at higher concentrations.

Case Studies

- Combination Therapy with Levofloxacin : A study demonstrated that the addition of levofloxacin to CPB solutions altered the CMC, indicating enhanced micelle formation at lower concentrations of LFH, which may improve therapeutic outcomes in bacterial infections .

- Immunomodulatory Effects of Polysaccharides : The use of CPB in extracting polysaccharides from P. cruentum showed promising results in enhancing local inflammatory responses without adverse effects, suggesting potential applications in nutraceutical formulations .

Propiedades

IUPAC Name |

1-hexadecylpyridin-1-ium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWZDJSNXREVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583485 | |

| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202869-92-9 | |

| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202869-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.